molecular formula C13H16BNO3S B13974814 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one

Cat. No.: B13974814
M. Wt: 277.2 g/mol
InChI Key: OIRXQAILTDQHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one is an organic compound that features a benzo[d]thiazol-2(3H)-one core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one typically involves the reaction of benzo[d]thiazol-2(3H)-one with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Modified benzo[d]thiazol-2(3H)-one derivatives.

    Substitution: Various substituted benzo[d]thiazol-2(3H)-one compounds.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one primarily involves its ability to participate in coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This process is facilitated by the activation of the boronic ester through coordination with the palladium catalyst, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boronic ester group but with a phenyl ring instead of the benzo[d]thiazol-2(3H)-one core.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring with a similar boronic ester substituent.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Features a benzaldehyde group with the same boronic ester substituent.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one is unique due to its benzo[d]thiazol-2(3H)-one core, which imparts distinct chemical properties and reactivity compared to other boronic esters. This uniqueness makes it valuable in specific synthetic applications and research areas.

Properties

Molecular Formula

C13H16BNO3S

Molecular Weight

277.2 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C13H16BNO3S/c1-12(2)13(3,4)18-14(17-12)8-5-6-9-10(7-8)19-11(16)15-9/h5-7H,1-4H3,(H,15,16)

InChI Key

OIRXQAILTDQHNR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.